N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
N-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a sulfone (dioxido) group at positions 2 and 2. The structure is further substituted with a fluorine atom at position 6 and methyl groups at positions 1 and 3.
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-23-17-12-15(21)16(13-18(17)24(2)29(23,26)27)22-19(25)20(8-10-28-11-9-20)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJRBSAQXAXGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness and functional groups warrant comparison with other heterocyclic carboxamides documented in the literature. Below is a detailed analysis:
Structural Analogues with Thiazole/Thiadiazole Cores
Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides ():
These analogs share a thiazole core but lack the benzo-fused thiadiazole and sulfone groups. The pyridinyl substituent enhances π-π stacking interactions, whereas the carboxamide group aligns with the target compound’s pharmacophoric features. However, the absence of sulfone groups may reduce oxidative stability compared to the target compound .- 1,3,4-Thiadiazole Derivatives (): Compounds like N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides exhibit antimicrobial and antitumor activities. The thiadiazole ring provides metabolic resistance, but the lack of a fused aromatic system (as in the target compound) may limit planar stacking interactions with biological targets .
Fluorinated Heterocycles
- [18F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)triazol-5-yl)methyl]-2-(4-methylphenyl)pyrimidine-5-carboxamide (): This fluorinated pyrimidine carboxamide shares a fluorine atom and carboxamide group with the target compound. Fluorine enhances bioavailability and metabolic stability, but the pyrimidine-triazole scaffold differs in electronic properties compared to the benzo-thiadiazole-sulfone system .
ND-11543 ():
A fluoro-substituted imidazo[2,1-b]thiazole carboxamide with antituberculosis activity. The trifluoromethylpyridinyl and piperazinyl substituents contrast with the target compound’s phenyl-tetrahydro-2H-pyran group, suggesting divergent target affinities .
Carboxamide-Containing Compounds
- CPCCOEt (): A noncompetitive mGluR1 antagonist with a chromene-carboxylic acid ester scaffold.
N-(2-(tert-Butyl)phenyl)-N-(1-(pyridin-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide ():
This compound shares the tetrahydro-2H-pyran-carboxamide moiety with the target molecule. The tert-butyl and pyridinyl groups may enhance lipophilicity, whereas the target’s sulfone and fluorine substituents likely improve polarity and target specificity .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s benzo-thiadiazole-sulfone core may require multistep synthesis, akin to thiadiazole derivatives in , where cyclization and sulfur elimination are critical .
- Pharmacological Potential: Fluorinated heterocycles (e.g., ) demonstrate enhanced bioavailability and target engagement, suggesting the target compound’s fluorine and sulfone groups could confer similar advantages .
- Target Specificity : The tetrahydro-2H-pyran group, as seen in , may improve blood-brain barrier penetration compared to bulkier substituents in CPCCOEt () .
Q & A
Q. What are the key considerations for studying heterocyclic ring reactivity in this compound?
- Methodological Answer :
- Electrophilic Substitution : Assess reactivity at the thiadiazole sulfur or pyran oxygen using halogenation or nitration.
- Ring-Opening Reactions : Treat with strong nucleophiles (e.g., Grignard reagents) under anhydrous conditions.
- Stability Testing : Monitor decomposition under accelerated conditions (40°C, 75% humidity) via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
